6beta-Hydroxyestradiol-17beta

Ovarian Endocrinology Estrogen Metabolism Follicular Fluid Analysis

6beta-Hydroxyestradiol-17beta is an endogenous hydroxylated metabolite of 17β-estradiol, characterized by the addition of a hydroxyl group at the 6β position of the steroid nucleus. It is a naturally occurring estrogen derivative found in human follicular fluid and is a product of the enzyme estradiol 6β-monooxygenase.

Molecular Formula C18H24O3
Molecular Weight 288.4 g/mol
CAS No. 3583-03-7
Cat. No. B1210051
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6beta-Hydroxyestradiol-17beta
CAS3583-03-7
Molecular FormulaC18H24O3
Molecular Weight288.4 g/mol
Structural Identifiers
SMILESCC12CCC3C(C1CCC2O)CC(C4=C3C=CC(=C4)O)O
InChIInChI=1S/C18H24O3/c1-18-7-6-12-11-3-2-10(19)8-14(11)16(20)9-13(12)15(18)4-5-17(18)21/h2-3,8,12-13,15-17,19-21H,4-7,9H2,1H3/t12-,13-,15+,16-,17+,18+/m1/s1
InChIKeyQZZRQURPSRWTLG-UXCAXZQLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6beta-Hydroxyestradiol-17beta (CAS 3583-03-7) Identity and Pharmacological Context


6beta-Hydroxyestradiol-17beta is an endogenous hydroxylated metabolite of 17β-estradiol, characterized by the addition of a hydroxyl group at the 6β position of the steroid nucleus [1]. It is a naturally occurring estrogen derivative found in human follicular fluid and is a product of the enzyme estradiol 6β-monooxygenase [2]. This compound serves as a critical reference material for pharmaceutical impurity profiling and as a probe for studying estrogen metabolic pathways and receptor interactions .

Why 6beta-Hydroxyestradiol-17beta Cannot Be Substituted by Other Estradiol Metabolites


Substituting 6beta-Hydroxyestradiol-17beta with other estradiol hydroxylated metabolites—such as 2-hydroxyestradiol, 4-hydroxyestradiol, or 6α-hydroxyestradiol—is not scientifically valid due to profound differences in their formation pathways, biological activity, and regulatory relevance. While 2- and 4-hydroxyestradiol are catechol estrogens formed primarily by CYP1A2 and CYP1B1 and are associated with carcinogenic potential, 6β-hydroxyestradiol is a product of CYP3A4-mediated metabolism and is not a catechol, thereby lacking the reactive quinone-forming capacity [1]. Furthermore, its distinct stereochemistry at the 6-position confers unique receptor binding characteristics and metabolic stability compared to its 6α-isomer [2]. Critically, this specific compound is a listed impurity in pharmacopeial monographs for estradiol drug products, a designation not shared by many other metabolites, making it essential for regulatory compliance in pharmaceutical quality control .

Quantitative Differentiation Evidence for 6beta-Hydroxyestradiol-17beta


Endogenous Concentration in Human Ovarian Follicles vs. Parent Estradiol

In human Graafian follicles, the concentration of 6β-hydroxyestradiol is 6.40 ng/mL, which represents approximately 0.47% of the concentration of its parent compound, 17β-estradiol (1365 ng/mL), as quantified by gas chromatography-mass spectrometry with stable isotope dilution [1]. This contrasts with the 6α-isomer, which is present at a higher concentration of 13.2 ng/mL, and the catechol metabolites 2-hydroxyestradiol (0.36 ng/mL) and 4-hydroxyestradiol (0.34 ng/mL). The data establish 6β-hydroxylation as a predominant metabolic pathway in the human ovary, distinct from catechol estrogen formation [1].

Ovarian Endocrinology Estrogen Metabolism Follicular Fluid Analysis

CYP3A4-Mediated Formation Pathway vs. Catechol Estrogen Pathways

The 6β-hydroxylation of estradiol is catalyzed primarily by CYP3A4, whereas the formation of 2-hydroxyestradiol and 4-hydroxyestradiol—the major catechol estrogen metabolites—is mediated predominantly by CYP1A2 and CYP1B1, respectively [1]. This enzymatic divergence is critical because CYP3A4 is the most abundant hepatic P450 and is highly susceptible to drug-drug interactions, unlike CYP1A2 and CYP1B1 which are induced by different xenobiotics [1]. Additionally, the catechol estrogens formed by CYP1A2/1B1 can undergo redox cycling to generate DNA-damaging quinones, a property not shared by the 6β-hydroxylated metabolite [1].

Drug Metabolism Cytochrome P450 Steroid Hydroxylation

Pharmacopeial Impurity Designation for Estradiol Drug Products

6β-Hydroxyestradiol is explicitly listed as the '6β-Hydroxy Impurity' in the United States Pharmacopeia (USP) monograph for Estradiol and Norethindrone Acetate Tablets, with a specified limit of 1.0% . This regulatory designation mandates its use as a reference standard for impurity profiling during pharmaceutical development and quality control testing of estradiol-containing drug products. In contrast, many other hydroxylated metabolites, such as 15α-hydroxyestradiol or 7α-hydroxyestradiol, are not listed as specified impurities in this monograph, reducing their procurement necessity for regulatory compliance .

Pharmaceutical Quality Control Impurity Profiling Regulatory Compliance

Procurement-Driven Application Scenarios for 6beta-Hydroxyestradiol-17beta


Pharmaceutical Impurity Profiling and Regulatory Compliance

Analytical chemists and quality control laboratories in the pharmaceutical industry must procure 6β-Hydroxyestradiol-17beta as a certified reference standard to comply with the USP monograph for Estradiol and Norethindrone Acetate Tablets, which specifies a limit of 1.0% for the '6β-Hydroxy Impurity' . This compound is used for HPLC method development, validation, and routine batch release testing to ensure drug product purity meets regulatory specifications. Failure to use the correct impurity standard can result in non-compliance and regulatory action .

Biomarker and Metabolomics Research in Reproductive Endocrinology

Investigators studying ovarian physiology and estrogen metabolism in human follicular fluid require authentic 6β-Hydroxyestradiol-17beta as an analytical standard for targeted LC-MS/MS or GC-MS assays. Given its endogenous concentration of 6.40 ng/mL in follicular fluid, it serves as a quantifiable biomarker of ovarian 6β-hydroxylase activity [1]. Its use ensures accurate quantification and differentiation from the 6α-isomer (13.2 ng/mL) and catechol metabolites, enabling precise mapping of estrogen metabolic pathways in fertility and endocrinology research [1].

Drug-Drug Interaction and CYP3A4 Phenotyping Studies

Pharmacologists and toxicologists investigating CYP3A4-mediated metabolism utilize 6β-Hydroxyestradiol-17beta as a probe substrate or analytical standard to assess enzyme activity and potential drug interactions [2]. Because CYP3A4 is responsible for the 6β-hydroxylation of estradiol, this compound serves as a specific biomarker for CYP3A4 activity in vitro and in vivo, distinguishing it from catechol estrogen formation pathways mediated by CYP1A2 and CYP1B1. This application is critical in preclinical drug development and clinical pharmacology studies evaluating CYP3A4 inhibition or induction [2].

Technical Documentation Hub

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